molecular formula C21H44NO7P B597478 Glycerophospho-N-Palmitoyl Ethanolamine CAS No. 100575-09-5

Glycerophospho-N-Palmitoyl Ethanolamine

Cat. No.: B597478
CAS No.: 100575-09-5
M. Wt: 453.5 g/mol
InChI Key: FIXMIXZULLAMCB-UHFFFAOYSA-N
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Scientific Research Applications

Glycerophospho-N-Palmitoyl Ethanolamine has diverse applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of other bioactive lipids.

    Biology: The compound is studied for its role in the endocannabinoid system and its effects on cellular signaling pathways.

    Medicine: Research focuses on its anti-inflammatory properties and potential therapeutic applications in treating conditions like depression and chronic pain.

    Industry: It is utilized in the development of pharmaceuticals and nutraceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions: Glycerophospho-N-Palmitoyl Ethanolamine can be synthesized through the glycerophosphodiesterase 1 (GDE1) catalyzed reaction, where glycerophospho-linked precursors are converted into N-acylated ethanolamines . The reaction typically involves the use of ethanolamine and palmitoyl chloride under controlled conditions to form the desired compound.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar principles as laboratory methods, with optimization for large-scale production, including the use of bioreactors and continuous flow systems to enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions: Glycerophospho-N-Palmitoyl Ethanolamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution can produce various N-substituted ethanolamines .

Comparison with Similar Compounds

    Glycerophospho-N-Oleoyl Ethanolamine: Another N-acylated ethanolamine with similar metabolic pathways but different fatty acid composition.

    Glycerophospho-N-Stearoyl Ethanolamine: Similar structure but with stearic acid instead of palmitic acid.

Uniqueness: Glycerophospho-N-Palmitoyl Ethanolamine is unique due to its specific fatty acid composition, which influences its biological activity and interaction with receptors. Its role as a precursor to palmitoyl ethanolamide distinguishes it from other N-acylated ethanolamines .

Properties

IUPAC Name

2,3-dihydroxypropyl 2-(hexadecanoylamino)ethyl hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H44NO7P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-21(25)22-16-17-28-30(26,27)29-19-20(24)18-23/h20,23-24H,2-19H2,1H3,(H,22,25)(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIXMIXZULLAMCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)NCCOP(=O)(O)OCC(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H44NO7P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00693936
Record name 2,3-Dihydroxypropyl 2-(hexadecanoylamino)ethyl hydrogen phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00693936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

453.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100575-09-5
Record name 2,3-Dihydroxypropyl 2-(hexadecanoylamino)ethyl hydrogen phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00693936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Customer
Q & A

Q1: What is the significance of Glycerophospho-N-Palmitoyl Ethanolamine being identified in a study about depression?

A: In a study using a chronic unpredictable mild stress (CUMS) rat model of depression [], this compound was identified as one of five potential biomarkers in the prefrontal cortex (PFC). This suggests a potential link between this lipid and the pathophysiology of depression, warranting further investigation into its specific role in this context.

Q2: How does this compound relate to other ethanolamides in terms of their effects on coagulation?

A: Research indicates that this compound, a precursor to Palmitoylethanolamide (PEA), demonstrates procoagulant properties similar to PEA, Stearoylethanolamide (SEA), and Anandamide (AEA) []. These ethanolamides, particularly PEA, have been shown to enhance thrombin generation in plasma. The presence of a free hydroxyl group in the head group of these molecules appears to be crucial for their procoagulant activity.

Q3: Has this compound been identified in any natural sources?

A: While not specifically mentioned in the provided abstracts, one study identified this compound within the chemical composition of fresh pokak eggplant (Solanum torvum) fruit extract []. This finding suggests the compound might be found in other natural sources and could have implications for dietary intake and potential health effects.

Q4: What future research directions are suggested regarding this compound?

A: Given its identification as a potential biomarker for depression [] and its procoagulant properties within the ethanolamide family [], further research is needed to elucidate:

  • Dietary sources and their impact on human health, considering its presence in pokak eggplant [].

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